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molecular formula C12H16N2O6 B8805604 Uridine 2',3'-acetonide

Uridine 2',3'-acetonide

Cat. No. B8805604
M. Wt: 284.26 g/mol
InChI Key: GFDUSNQQMOENLR-UHFFFAOYSA-N
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Patent
US07507859B2

Procedure details

Para-toluene sulfonic acid (2.33 g, 12.3 mmoles, 3 eq.) was added to Uridine (1 g, 4.1 mmoles) in 180 mL of anhydrous acetone. After 4 hours at room temperature, acetone was evaporated and the residual crude product was dissolved in 200 mL of ethyl acetate. The organic phase was washed three times with 20 mL of a hydrogenocarbonate 10% solution, then dried over sodium sulfate. The solvent was removed under vacuum. 0.979 g of white powder was isolated (Yield: 83%). The characterization data were consistent with the chemical structure and formula.
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1]1(C)[CH:6]=CC(S(O)(=O)=O)=C[CH:2]=1.[C@@H:12]1([N:21]2[CH:28]=[CH:27][C:25](=[O:26])[NH:24][C:22]2=[O:23])[O:20][C@H:17]([CH2:18][OH:19])[C@@H:15]([OH:16])[C@H:13]1[OH:14]>CC(C)=O>[OH:19][CH2:18][CH:17]1[CH:15]2[O:16][C:1]([CH3:6])([CH3:2])[O:14][CH:13]2[CH:12]([N:21]2[CH:28]=[CH:27][C:25](=[O:26])[NH:24][C:22]2=[O:23])[O:20]1

Inputs

Step One
Name
Quantity
2.33 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
1 g
Type
reactant
Smiles
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C(=O)NC(=O)C=C1
Name
Quantity
180 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
acetone was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residual crude product was dissolved in 200 mL of ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed three times with 20 mL of a hydrogenocarbonate 10% solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCC1OC(C2C1OC(O2)(C)C)N2C(NC(C=C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.979 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07507859B2

Procedure details

Para-toluene sulfonic acid (2.33 g, 12.3 mmoles, 3 eq.) was added to Uridine (1 g, 4.1 mmoles) in 180 mL of anhydrous acetone. After 4 hours at room temperature, acetone was evaporated and the residual crude product was dissolved in 200 mL of ethyl acetate. The organic phase was washed three times with 20 mL of a hydrogenocarbonate 10% solution, then dried over sodium sulfate. The solvent was removed under vacuum. 0.979 g of white powder was isolated (Yield: 83%). The characterization data were consistent with the chemical structure and formula.
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1]1(C)[CH:6]=CC(S(O)(=O)=O)=C[CH:2]=1.[C@@H:12]1([N:21]2[CH:28]=[CH:27][C:25](=[O:26])[NH:24][C:22]2=[O:23])[O:20][C@H:17]([CH2:18][OH:19])[C@@H:15]([OH:16])[C@H:13]1[OH:14]>CC(C)=O>[OH:19][CH2:18][CH:17]1[CH:15]2[O:16][C:1]([CH3:6])([CH3:2])[O:14][CH:13]2[CH:12]([N:21]2[CH:28]=[CH:27][C:25](=[O:26])[NH:24][C:22]2=[O:23])[O:20]1

Inputs

Step One
Name
Quantity
2.33 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
1 g
Type
reactant
Smiles
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C(=O)NC(=O)C=C1
Name
Quantity
180 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
acetone was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residual crude product was dissolved in 200 mL of ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed three times with 20 mL of a hydrogenocarbonate 10% solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCC1OC(C2C1OC(O2)(C)C)N2C(NC(C=C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.979 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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